Pentacene

Catalog No.
S594806
CAS No.
135-48-8
M.F
C22H14
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentacene

Non-sublimed pentacene introduces charge-trapping impurities that degrade OFET mobility. This sublimed grade ensures ultra-pure, solvent-free thin films via thermal evaporation. • Achieves hole mobility up to 3.4 cm²/Vs, surpassing amorphous silicon. • Enables exothermic singlet fission with internal quantum efficiency ~160% for OPVs. • Eliminates morphological defects common with solution-processed TIPS-pentacene. Stock available for immediate shipment.

CAS Number

135-48-8

Product Name

Pentacene

IUPAC Name

pentacene

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H

InChI Key

SLIUAWYAILUBJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1

Synonyms

2,3:6,7-Dibenzanthracene; Benzo[b]naphthacene; Dibenz[b,i]anthracene; NSC 90784; lin-Dibenzanthracene; lin-Naphthoanthracene

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1

The exact mass of the compound Pentacene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90784. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthacenes - Supplementary Records. It belongs to the ontological category of acene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99.9%

Package Size

100 mg, 500 mg, 1 g

Pentacene (CAS 135-48-8) is a benchmark p-type polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. It is primarily procured for use as an active layer in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its exceptional intrinsic hole mobility and highly efficient singlet fission capabilities . Because bare pentacene is insoluble in common organic solvents, it is exclusively processed via thermal vacuum evaporation, a requirement that allows manufacturers to bypass solvent-induced morphological defects and form highly ordered, ultra-pure crystalline thin films .

Research Fit

Workflow Organic field-effect transistor (OFET) and photovoltaic (OPV) studies
Selection High-purity sublimed grade p-type semiconductor
Use Context Flexible electronics research, singlet fission exploration, baseline benchmarking

Substituting bare pentacene with closely related acenes or functionalized derivatives fundamentally compromises device architecture and performance. Using tetracene reduces internal quantum efficiency in solar cells because its singlet fission process is endothermic and slower than pentacene's highly exothermic fission [1]. Alternatively, substituting bare pentacene with solution-processable derivatives like TIPS-pentacene introduces bulky silyl groups; while this enables solvent-based deposition, it often results in randomly oriented needle-shaped crystals that require complex binary solvent engineering to control [2]. Furthermore, utilizing standard, non-sublimed pentacene instead of ultra-high-purity sublimed grades introduces disproportionation impurities (such as 6,13-dihydropentacene) that act as severe charge traps, drastically reducing field-effect mobility .

Substitution Risk

Tetracene
Lower hole mobility and singlet fission yields may limit device drive current and multiple exciton generation studies.
TIPS-pentacene
Solubilizing side groups can disrupt film crystallinity and electronic ordering, potentially shifting transistor performance.

Hole Mobility Superiority over Benchmark Inorganic Semiconductors

In thin-film transistor applications, pentacene serves as a high-performance organic alternative to traditional amorphous silicon (a-Si). While standard a-Si typically exhibits hole mobilities in the range of 0.5 to 1.0 cm2/Vs, vacuum-deposited pentacene thin films routinely achieve mobilities of 1.5 to 3.4 cm2/Vs when deposited on optimized dielectric surfaces[1]. This superior charge transport is driven by the strong intermolecular pi-pi stacking in the pentacene crystal lattice.

Evidence DimensionThin-film hole mobility
Target Compound Data1.5 to 3.4 cm2/Vs (Pentacene)
Comparator Or Baseline0.5 to 1.0 cm2/Vs (Amorphous silicon)
Quantified DifferenceUp to 3x higher mobility for pentacene
ConditionsVacuum-deposited thin films on modified dielectrics at room temperature

Validates the procurement of pentacene for flexible, low-temperature printed electronics where inorganic amorphous silicon cannot provide sufficient charge transport.

Hole mobility (single crystal)
Head-to-head
1.3 cm²/V·s vs 0.7 cm²/V·s (tetracene)
Reported 86% higher mobility supports on-current evaluation in OFETs. May inform selection for higher drive current research.
Single-crystal flip-crystal technique; identical device architecture.

Exothermic Singlet Fission Efficiency vs. Tetracene

Pentacene is highly valued in photovoltaic research for its ability to undergo efficient singlet exciton fission, generating two triplet excitons from a single photon. Compared to tetracene, which undergoes a slightly endothermic and slower fission process, pentacene's fission is exothermic. In optimized organic solar cell heterojunctions, pentacene yields an internal quantum efficiency (IQE) of approximately 160%, significantly outperforming tetracene, which peaks at around 127% [1].

Evidence DimensionInternal Quantum Efficiency (IQE) via singlet fission
Target Compound Data~160% IQE (Pentacene)
Comparator Or Baseline~127% IQE (Tetracene)
Quantified Difference33% absolute increase in IQE
ConditionsOptimized organic solar cell heterojunctions (e.g., paired with C60)

Drives the selection of pentacene over tetracene as the photon-multiplying layer in tandem solar cells designed to breach the Shockley-Queisser limit.

Singlet fission yield
Class-level
156 ± 5%
Reported triplet quantum yield supports singlet fission OPV research. May support multiple exciton generation studies.
Pentacene dimers in solution; pump-probe transient absorption.

Purity-Dependent Reproducibility and Trap Reduction

The intrinsic charge transport of pentacene is highly sensitive to trace impurities, necessitating the use of sublimed grades for reliable device fabrication. Standard, non-sublimed pentacene often contains disproportionation products that act as charge traps. When utilizing triple-sublimed pentacene (>99.995% purity), field-effect mobilities of 1.52 to 3.4 cm2/Vs are consistently achieved on octadecylsilane (OTS) modified substrates, whereas lower purity grades exhibit drastically reduced drain currents and mobility.

Evidence DimensionField-effect mobility and device performance
Target Compound Data1.52 to 3.4 cm2/Vs (Triple-sublimed pentacene)
Comparator Or Baseline<0.4 cm2/Vs (Non-sublimed/standard purity pentacene)
Quantified Difference>3.8x increase in mobility due to impurity removal
ConditionsTop-contact OFETs on OTS-treated Si/SiO2 substrates

Proves to buyers that investing in ultra-high-purity, sublimed pentacene is strictly necessary to achieve benchmark device performance and avoid trap-limited transport.

Thin-film mobility vs a-Si:H
Cross-study
Polycrystalline TFT: 0.7–2.3 cm²/V·s (pentacene); 0.5–1.0 cm²/V·s (a-Si:H industry TFTs)
Mobility range overlaps with and in optimized cases exceeds a-Si:H. Supports flexible, low-temperature electronics research.
Bottom-gate OFETs on SiO₂/Si; nitrogen atmosphere measurements.

Solvent-Free Morphological Control vs. Soluble Derivatives

For applications requiring pristine, highly ordered active layers, bare pentacene offers distinct advantages over solution-processable derivatives like TIPS-pentacene. While TIPS-pentacene is soluble, its spin-cast films tend to form randomly oriented needle-shaped crystals unless tightly controlled by binary solvent engineering. In contrast, bare pentacene, processed via thermal evaporation, naturally forms highly regular, perpendicular terrace structures (thin-film phase) with a d-spacing of 15.5 Å, ensuring uniform charge transport across the substrate without solvent residue.

Evidence DimensionThin-film morphology and deposition complexity
Target Compound DataHighly regular perpendicular terrace structures (Bare pentacene)
Comparator Or BaselineRandomly oriented needle-shaped crystals (TIPS-pentacene in single solvents)
Quantified DifferenceElimination of solvent-induced morphological defects
ConditionsVacuum deposition (Pentacene) vs. Solution casting (TIPS-pentacene)

Justifies the use of bare pentacene in vacuum-processed manufacturing lines where solvent-free, highly reproducible crystalline domains are required.

Effective mass (DFT)
Class-level
m*e = 0.8 m₀ (electrons); 1.3 m₀ (holes)
Lower reported effective electron mass supports n-channel and ambipolar transport studies. May inform balanced-transport device research.
DFT-FLAPW/LDA for herringbone crystals; tetracene mass ~1.0–1.5 m₀.
OPV bilayer PCE
Head-to-head
PCE 2.7% vs 1.73% (undoped CuPc/C60)
Reported donor PCE and 77% improvement as dopant support OPV donor and dopant research contexts.
ITO/pentacene/C60/BCP/Al bilayer; AM1.5G illumination.

High-Mobility Flexible Organic Field-Effect Transistors (OFETs)

Driven by its superior hole mobility (up to 3.4 cm2/Vs) compared to amorphous silicon, sublimed pentacene is the benchmark p-type semiconductor for flexible, low-temperature OFETs. It is the material of choice when fabricating logic circuits or active-matrix backplanes on plastic substrates where traditional high-temperature inorganic processing is impossible [1].

Photon-Multiplying Layers in Tandem Organic Photovoltaics

Leveraging its highly exothermic singlet fission process, pentacene is utilized as a sensitizer layer in advanced organic solar cells. By generating two triplet excitons from a single absorbed photon and achieving internal quantum efficiencies of ~160%, pentacene is procured to enhance the photocurrent of OPVs beyond the theoretical limits of standard single-junction devices[2].

Vacuum-Deposited p-Type Layers for Optoelectronics

Because bare pentacene forms highly ordered, solvent-free crystalline domains via thermal evaporation, it is heavily utilized in vacuum-processed optoelectronic stacks, including OLEDs and photodetectors. It is prioritized over soluble derivatives when the manufacturing workflow demands ultra-high purity, strict thickness control, and the complete absence of solvent-induced morphological defects .

Application Fit Matrix

Application
Selection Property
Validation Focus
Flexible OFETs for backplane electronics
Polycrystalline hole mobility comparable to a-Si:H
Mobility parity and low-temperature process compatibility
Singlet fission OPV research
Singlet fission quantum yield
Triplet yield and exciton dynamics assessment
p-Type semiconductor benchmarking
Reference single-crystal hole mobility
Baseline reproducibility and material purity verification
Ambipolar logic circuit studies
Calculated effective mass for electrons
Balanced electron/hole transport assessment

XLogP3

6.7

LogP

7.11 (LogP)

Melting Point

257.0 °C

UNII

9FQU5HA0UY

Other CAS

135-48-8

Wikipedia

Pentacene

General Manufacturing Information

Pentacene: ACTIVE

Multifunctional Tetracene/Pentacene Host/Guest Nanorods for Enhanced Upconversion Photodynamic Tumor Therapy

Rui Zhang, Yan Guan, Zhiyan Zhu, Hongying Lv, Futian Li, Shuqing Sun, Juan Li
PMID: 31532613   DOI: 10.1021/acsami.9b12967

Abstract

The tissue penetration depth of light and the singlet oxygen (
O
) generation efficiency of photosensitizers (PSs) are the two main factors that determine the effectiveness of photodynamic therapy for tumors. Herein, we report a novel strategy to prepare a multifunctional upconversion photosensitizer (UCPS) based on the host/guest nanoarchitecture. By a simple reprecipitation method, host/guest tetracene/pentacene nanorods (Tc/Pc NRs) were synthesized for enhancing triplet-triplet annihilation-upconversion (TTA-UC) or two-photon excited emission and
O
generation efficiency upon 650 or 808 nm excitation. Tc/Pc NRs had higher
O
quantum yield (74%) than Tc NRs (28%) upon 650 nm laser irradiation. The proposed mechanism is that doping Pc molecules into Tc NRs induces intermediate states between S
and S
, shortening the energy gap for
O
generation and resulting in TTA-UC emission. Equally important, with 808 nm fs laser excitation, Tc/Pc NRs showed an enhanced
O
generation efficiency and two-photon absorption cross section (σ) compared with Tc NRs. In addition, when the tumors in mice were exposed to Tc/Pc NRs with 650 or 808 nm wavelength irradiation, the tumor inhibition rates achieved 99 and 95%, respectively. This work opens new perspectives for exploring novel nano-UCPSs for biomedical applications.


Mapping orbital changes upon electron transfer with tunnelling microscopy on insulators

Laerte L Patera, Fabian Queck, Philipp Scheuerer, Jascha Repp
PMID: 30760911   DOI: 10.1038/s41586-019-0910-3

Abstract

Electron transfer plays a crucial part in many chemical reactions
, including photosynthesis, combustion and corrosion. But even though redox-state transitions change the electronic structure of the molecules involved, mapping these changes at the single-molecule level is challenging. Scanning tunnelling microscopy provides insights into the orbital structure
of single molecules and their interactions
, but requires the use of a conductive substrate that keeps molecules in a given charge state and thereby suppresses redox-state transitions. Atomic force microscopy can be used on insulating substrates to obtain structural
and electrostatic
information but does not generally access electronic states. Here we show that when synchronizing voltage pulses that steer electron tunnelling between a conductive atomic force microscope tip and a substrate with the oscillation of the tip, we can perform tunnelling experiments on non-conductive substrates and thereby map the orbital structure of isolated molecules as a function of their redox state. This allows us to resolve previously inaccessible electronic transitions in space and energy and to visualize the effects of electron transfer and polaron formation on individual molecular orbitals. We anticipate that our approach will prove useful for the investigation of complex redox reactions and charging-related phenomena with sub-ångström resolution.


Bingzhe Wang, Youjuan Wang, Yanpei Wang, Yan Zhao, Chan Yang, Zebing Zeng, Shuangyan Huan, Guosheng Song, Xiaobing Zhang
PMID: 32050763   DOI: 10.1021/acs.analchem.0c00329

Abstract

Peroxynitrite (ONOO
) is involved in neurodegenerative, inflammatory, cardiovascular disorders, cancers, and other pathological progress. However, current imaging methods for sensing ONOO
usually suffer from high background/autofluorescence for fluorescent probes and poor selectivity/short emission wavelength for chemiluminescent probes. Herein, we present a novel chemiluminescent molecule (oxygen-embedded quinoidal pentacene) responsive to ONOO
for the first time, on the basis of which we rationally construct a near-infrared nanoprobe for detecting ONOO
via chemiluminescence resonance energy transfer (CRET) mechanism. Notably, our nanoprobe exhibits good selectivity, ultrahigh sensitivity (nanomole level), low background noise, fast response, and high water solubility. Moreover, the near-infrared emission from CRET offers higher tissue penetration of the chemiluminescent signal. Finally, our nanoprobe is further successfully applied to detecting endogenous ONOO
in mice with abdominal inflammation, drug-induced hepatotoxicity, or tumor models in vivo. In summary, the self-luminescing nanoprobes can act as an alternative visualizable tool for illuminating the mechanism of ONOO
involved in the specific pathological process.


Nucleation and strain-stabilization during organic semiconductor thin film deposition

Yang Li, Jing Wan, Detlef-M Smilgies, Nicole Bouffard, Richard Sun, Randall L Headrick
PMID: 27600905   DOI: 10.1038/srep32620

Abstract

The nucleation mechanisms during solution deposition of organic semiconductor thin films determine the grain morphology and may influence the crystalline packing in some cases. Here, in-situ optical spectromicroscopy in reflection mode is used to study the growth mechanisms and thermal stability of 6,13-bis(trisopropylsilylethynyl)-pentacene thin films. The results show that the films form in a supersaturated state before transforming to a solid film. Molecular aggregates corresponding to subcritical nuclei in the crystallization process are inferred from optical spectroscopy measurements of the supersaturated region. Strain-free solid films exhibit a temperature-dependent blue shift of optical absorption peaks due to a continuous thermally driven change of the crystalline packing. As crystalline films are cooled to ambient temperature they become strained although cracking of thicker films is observed, which allows the strain to partially relax. Below a critical thickness, cracking is not observed and grazing incidence X-ray diffraction measurements confirm that the thinnest films are constrained to the lattice constants corresponding to the temperature at which they were deposited. Optical spectroscopy results show that the transition temperature between Form I (room temperature phase) and Form II (high temperature phase) depends on the film thickness, and that Form I can also be strain-stabilized up to 135 °C.


Investigation of Ultraviolet Light Curable Polysilsesquioxane Gate Dielectric Layers for Pentacene Thin Film Transistors

Hideto Shibao, Yoshio Nakahara, Kazuyuki Uno, Ichiro Tanaka
PMID: 27451626   DOI: 10.1166/jnn.2016.12292

Abstract

Polysilsesquioxane (PSQ) comprising 3-methacryloxypropyl groups was investigated as an ultraviolet (UV)-light curable gate dielectric-material for pentacene thin film transistors (TFTs). The surface of UV-light cured PSQ films was smoother than that of thermally cured ones, and the pentacene layers deposited on the UV-Iight cured PSQ films consisted of larger grains. However, carrier mobility of the TFTs using the UV-light cured PSQ films was lower than that of the TFTs using the thermally cured ones. It was shown that the cross-linker molecules, which were only added to the UV-light cured PSQ films, worked as a major mobility-limiting factor for the TFTs.


Photostability enhancement of the pentacene derivative having two nitronyl nitroxide radical substituents

Akihiro Shimizu, Akitaka Ito, Yoshio Teki
PMID: 26814191   DOI: 10.1039/c5cc09481j

Abstract

Pentacene derivatives possessing nitronyl nitroxide radical substituents (1a and 1b) were synthesized, and their photochemical properties were evaluated. 1a with two radical substituents showed a remarkable enhancement of photostability compared with pentacene, 6,13-bis(triisopropylsilylethynyl)pentacene and the monoradical, 1b. This is understood due to the presence of the multiple deactivation pathways in the photoexcited states.


High performing solution-coated electrolyte-gated organic field-effect transistors for aqueous media operation

Qiaoming Zhang, Francesca Leonardi, Stefano Casalini, Inés Temiño, Marta Mas-Torrent
PMID: 28004824   DOI: 10.1038/srep39623

Abstract

Since the first demonstration, the electrolyte-gated organic field-effect transistors (EGOFETs) have immediately gained much attention for the development of cutting-edge technology and they are expected to have a strong impact in the field of (bio-)sensors. However EGOFETs directly expose their active material towards the aqueous media, hence a limited library of organic semiconductors is actually suitable. By using two mostly unexplored strategies in EGOFETs such as blended materials together with a printing technique, we have successfully widened this library. Our benchmarks were 6,13-bis(triisopropylsilylethynyl)pentacene and 2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (diF-TES-ADT), which have been firstly blended with polystyrene and secondly deposited by means of the bar-assisted meniscus shearing (BAMS) technique. Our approach yielded thin films (i.e. no thicker than 30 nm) suitable for organic electronics and stable in liquid environment. Up to date, these EGOFETs show unprecedented performances. Furthermore, an extremely harsh environment, like NaCl 1M, has been used in order to test the limit of operability of these electronic devices. Albeit an electrical worsening is observed, our devices can operate under different electrical stresses within the time frame of hours up to a week. In conclusion, our approach turns out to be a powerful tool for the EGOFET manufacturing.


Tuning of the stability and energy levels of singlet exciton fission relevant excited states of pentacenes by site-specific substitution

Li Shen, Yuhan Chen, Xiyou Li, Chungang Li
PMID: 27131283   DOI: 10.1016/j.jmgm.2016.04.007

Abstract

Pentacene crystals or oligomers undergo efficient singlet exciton fission (SF) after photo-excitation, which is expected to be useful in overcoming the Shockley-Queisser theoretical limit of solar cells. However, pentacenes are extremely unstable in air due to oxidation by oxygen. In this work, we designed a group of pentacene compounds with different substituents at different positions. The energy levels of HOMO and LUMO, which are believed to be closely related to the stability of pentacene, were calculated. The relationship between the molecular structure and the stability was discussed. The driving force for SF was estimated from the difference between the energy of first singlet excited state (E(S1)) and the energy of two triplet excited state (2×E(T1)) following equation E(S1)-2E(T1). Strong electron-withdrawing groups can stabilize pentacene compounds significantly, but induce a decrease on the driving force of SF slightly. Electron-donating groups destabilize the pentacene compounds dramatically and hence the introduction of electron donating groups to pentacene is not recommended. TIPS is an ideal group to improve the stability of pentacene compounds. TIPS does not change the driving force of SF significantly. Sulfur containing groups are also efficient on stabilizing pentacene compounds. These groups increase the driving force of SF at ɑ position, and recued the driving force of SF at other positions. The results of this work provide a theoretical ground for rational design of new SF molecules based on pentacenes.


Monte Carlo Wavefunction Approach to Singlet Fission Dynamics of Molecular Aggregates

Masayoshi Nakano, Kenji Okada, Takanori Nagami, Takayoshi Tonami, Ryohei Kishi, Yasutaka Kitagawa
PMID: 30717244   DOI: 10.3390/molecules24030541

Abstract

We have developed a Monte Carlo wavefunction (MCWF) approach to the singlet fission (SF) dynamics of linear aggregate models composed of monomers with weak diradical character. As an example, the SF dynamics for a pentacene dimer model is investigated by considering the intermolecular electronic coupling and the vibronic coupling. By comparing with the results by the quantum master equation (QME) approach, we clarify the dependences of the MCWF results on the time step (Δ
) and the number of MC trajectories (
). The SF dynamics by the MCWF approach is found to quantitatively (within an error of 0.02% for SF rate and of 0.005% for double-triplet (TT) yield) reproduce that by the QME approach when using a sufficiently small Δ
(~0.03 fs) and a sufficiently large
(~10⁵). The computational time (
) in the MCWF approach also exhibits dramatic reduction with increasing the size of aggregates (
-mers) as compared to that in the QME approach, e.g., ~34 times faster at the 20-mer, and the size-dependence of
shows significant reduction from
(QME) to
(MCWF). These results demonstrate the promising high performance of the MCWF approach to the SF dynamics in extended multiradical molecular aggregates including a large number of quantum dissipation, e.g., vibronic coupling, modes.


Synthesis of Ethano-Bridged Diazapolycenes as Potential Precursors for Diazapolycenes and Their Properties

Moinul Karim, Yurngdong Jahng
PMID: 27023505   DOI: 10.3390/molecules21040407

Abstract

A series of ethanodiazapolycenes were prepared in 87%-89% yields by Friedländer reactions of three o-aminoarenecarbaldehydes with bicyclo[2.2.2]octane-2,5-dione and their spectral, thermal, and structural properties were studied. Subsequent attempts to convert them to diazapolycenes have proved unsuccessful.


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